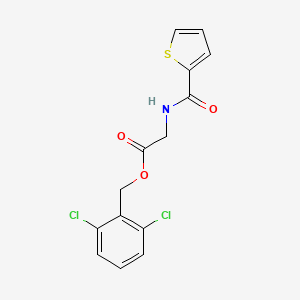
2,6-dichlorobenzyl N-(2-thienylcarbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorobenzyl N-(2-thienylcarbonyl)glycinate, commonly known as DCTGA, is a chemical compound used in scientific research. This compound has gained attention due to its potential as a therapeutic agent for various diseases. DCTGA is a derivative of glycine, an amino acid that plays a crucial role in the human body.
作用機序
The mechanism of action of DCTGA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by regulating the expression of certain genes. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
DCTGA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DCTGA has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
DCTGA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of DCTGA is its poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DCTGA. One area of interest is its potential as a therapeutic agent for cancer. Researchers are investigating its ability to inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential as a drug for the treatment of neurodegenerative diseases. Researchers are investigating its neuroprotective effects and its ability to reduce inflammation in the brain. Finally, researchers are investigating ways to improve the solubility of DCTGA, which may increase its usefulness in lab experiments.
Conclusion:
In conclusion, DCTGA is a chemical compound that has gained attention for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising compound for the treatment of various diseases. Although its mechanism of action is not fully understood, studies have shown that it has several biochemical and physiological effects. While it has several advantages for lab experiments, its poor solubility in water is a limitation. Future research on DCTGA may lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases.
合成法
DCTGA is synthesized by reacting 2,6-dichlorobenzyl chloride with glycine and 2-thiophene carboxylic acid. The reaction takes place in the presence of a base such as potassium carbonate. The resulting compound is purified through column chromatography to obtain pure DCTGA.
科学的研究の応用
DCTGA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Researchers have also investigated its potential as a drug for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c15-10-3-1-4-11(16)9(10)8-20-13(18)7-17-14(19)12-5-2-6-21-12/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFJJKHSVJCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



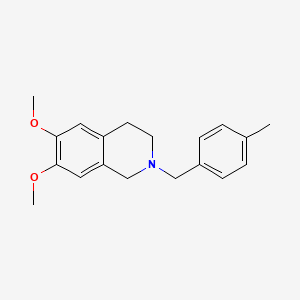
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)

methanone](/img/structure/B5699089.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)


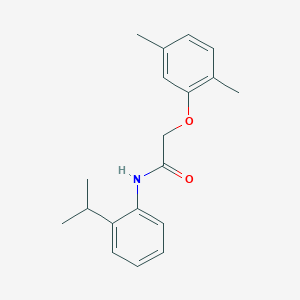
![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)
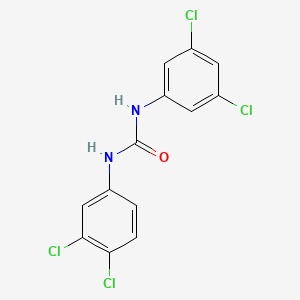
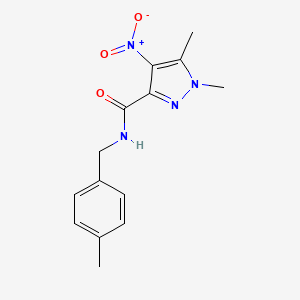
![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)